molecular formula C8H12Cl2N2 B6181669 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride CAS No. 2613385-77-4

3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride

Katalognummer: B6181669
CAS-Nummer: 2613385-77-4
Molekulargewicht: 207.10 g/mol
InChI-Schlüssel: OUFHRGMTRBILRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride is a heterocyclic compound that belongs to the pyrrolopyridine family.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride typically involves a multi-step process. One common method includes the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile or its ester and amide derivatives . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethyl sulfoxide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride is unique due to its specific methyl substitution at the 3-position, which can influence its chemical reactivity and biological activity. This substitution can enhance its ability to interact with certain biological targets, making it a valuable compound for medicinal chemistry research .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride involves the condensation of 2,3-dihydropyridine-4-carboxaldehyde with 2-amino-3-methylpyridine followed by cyclization and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "2,3-dihydropyridine-4-carboxaldehyde", "2-amino-3-methylpyridine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2,3-dihydropyridine-4-carboxaldehyde with 2-amino-3-methylpyridine in the presence of a base such as sodium hydride or potassium carbonate to form the intermediate 3-methyl-5-(pyridin-2-yl)-1,2-dihydropyridine-4-carbaldehyde.", "Step 2: Cyclization of the intermediate with a Lewis acid catalyst such as zinc chloride or aluminum chloride to form 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine.", "Step 3: Quaternization of the pyrrolopyridine with hydrochloric acid to form the dihydrochloride salt of 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine." ] }

CAS-Nummer

2613385-77-4

Molekularformel

C8H12Cl2N2

Molekulargewicht

207.10 g/mol

IUPAC-Name

3-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride

InChI

InChI=1S/C8H10N2.2ClH/c1-6-2-7-4-9-5-8(7)10-3-6;;/h2-3,9H,4-5H2,1H3;2*1H

InChI-Schlüssel

OUFHRGMTRBILRI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(CNC2)N=C1.Cl.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.